L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl-
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Overview
Description
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is a complex peptide compound It is composed of several amino acids, including phenylalanine, norleucine, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like pyridine . The final step involves the deprotection of the amino and carboxyl groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the efficient assembly of the peptide chain on a solid support .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds or side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.
Scientific Research Applications
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler acetylated amino acid used in similar applications.
N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-phenylalaninamide: A related peptide with a similar structure.
Uniqueness
L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
83903-28-0 |
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Molecular Formula |
C32H51N7O9 |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminohexanoic acid;(2S)-2-amino-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3.C9H11NO2.C6H14N4O2.C6H13NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9;1-2-3-4-5(7)6(8)9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-5,8H,6,10H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10);5H,2-4,7H2,1H3,(H,8,9)/t10-;8-;4-;5-/m0000/s1 |
InChI Key |
OJVRHVWVPJYLSA-ASQMTIINSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N.CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CCCCC(C(=O)O)N.CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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